molecular formula C6H3BrINO B13471857 5-Bromo-3-iodopicolinaldehyde CAS No. 1289060-10-1

5-Bromo-3-iodopicolinaldehyde

Katalognummer: B13471857
CAS-Nummer: 1289060-10-1
Molekulargewicht: 311.90 g/mol
InChI-Schlüssel: HYDPSUHTTRYVCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-3-iodopicolinaldehyde is an organic compound that belongs to the class of halogenated picolinaldehydes. It is characterized by the presence of both bromine and iodine atoms attached to a picolinaldehyde core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-iodopicolinaldehyde typically involves the halogenation of picolinaldehyde. One common method is the sequential bromination and iodination of picolinaldehyde. The reaction conditions often include the use of bromine and iodine reagents in the presence of suitable solvents and catalysts to facilitate the halogenation process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent choice, and catalyst concentration, to achieve high yields and purity on an industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-3-iodopicolinaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions to replace the halogen atoms.

Major Products Formed

    Oxidation: Formation of 5-Bromo-3-iodopicolinic acid.

    Reduction: Formation of 5-Bromo-3-iodopicolinalcohol.

    Substitution: Formation of various substituted picolinaldehyde derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-Bromo-3-iodopicolinaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development due to its unique structural properties.

    Industry: It is used in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Bromo-3-iodopicolinaldehyde involves its reactivity with various molecular targets. The presence of both bromine and iodine atoms allows for selective interactions with nucleophiles and electrophiles. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Bromo-3-chloropicolinaldehyde
  • 5-Bromo-3-fluoropicolinaldehyde
  • 5-Iodo-3-chloropicolinaldehyde

Uniqueness

5-Bromo-3-iodopicolinaldehyde is unique due to the presence of both bromine and iodine atoms, which impart distinct reactivity and selectivity compared to other halogenated picolinaldehydes. This dual halogenation can lead to unique chemical and biological properties, making it a valuable compound in various research and industrial applications.

Eigenschaften

CAS-Nummer

1289060-10-1

Molekularformel

C6H3BrINO

Molekulargewicht

311.90 g/mol

IUPAC-Name

5-bromo-3-iodopyridine-2-carbaldehyde

InChI

InChI=1S/C6H3BrINO/c7-4-1-5(8)6(3-10)9-2-4/h1-3H

InChI-Schlüssel

HYDPSUHTTRYVCM-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC(=C1I)C=O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.